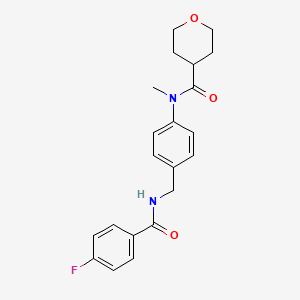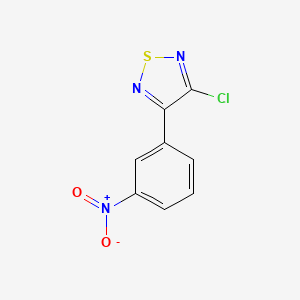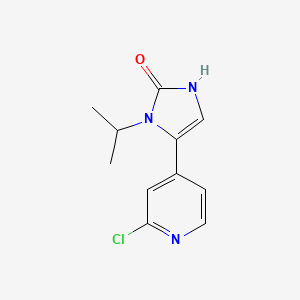![molecular formula C16H13Cl2N3O2S B11782899 N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B11782899.png)
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminobenzo[d]tiazol-6-il)-2-(2,4-dicloro-6-metilfenoxi)acetamida es un compuesto orgánico sintético que pertenece a la clase de compuestos heterocíclicos. Estos compuestos se caracterizan por la presencia de un anillo de tiazol fusionado con un anillo de benceno, junto con una porción de fenoxiacetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-Aminobenzo[d]tiazol-6-il)-2-(2,4-dicloro-6-metilfenoxi)acetamida generalmente implica los siguientes pasos:
Formación del anillo de tiazol: El anillo de tiazol se puede sintetizar mediante la ciclación de precursores adecuados como el 2-aminobenceno-tiol y las α-halocetonas en condiciones ácidas o básicas.
Acilación: La porción de fenoxiacetamida se puede introducir haciendo reaccionar el intermedio de aminotiazol con cloruro de 2,4-dicloro-6-metilfenoxiacetilo en condiciones básicas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-Aminobenzo[d]tiazol-6-il)-2-(2,4-dicloro-6-metilfenoxi)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas u otros derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, particularmente en los sustituyentes cloro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Reactivos como el hidruro de sodio (NaH) o el tert-butóxido de potasio (KOtBu) pueden facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede exhibir actividad biológica, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Las aplicaciones terapéuticas potenciales podrían incluir propiedades antimicrobianas, anticancerígenas o antiinflamatorias.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como intermedio en la síntesis de agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-(2-Aminobenzo[d]tiazol-6-il)-2-(2,4-dicloro-6-metilfenoxi)acetamida dependería de su objetivo biológico específico. En general, tales compuestos pueden interactuar con enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías biológicas. Los objetivos moleculares exactos y las vías involucradas requerirían estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-Aminobenzo[d]tiazol-6-il)-2-(2,4-diclorofenoxi)acetamida
- N-(2-Aminobenzo[d]tiazol-6-il)-2-(2,4-dicloro-5-metilfenoxi)acetamida
Singularidad
N-(2-Aminobenzo[d]tiazol-6-il)-2-(2,4-dicloro-6-metilfenoxi)acetamida es única debido al patrón de sustitución específico en la porción de fenoxiacetamida. Esto puede influir en su reactividad química, actividad biológica y propiedades generales en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C16H13Cl2N3O2S |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
N-(2-amino-1,3-benzothiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H13Cl2N3O2S/c1-8-4-9(17)5-11(18)15(8)23-7-14(22)20-10-2-3-12-13(6-10)24-16(19)21-12/h2-6H,7H2,1H3,(H2,19,21)(H,20,22) |
Clave InChI |
RJTDAMWIELDVGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCC(=O)NC2=CC3=C(C=C2)N=C(S3)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11782830.png)





![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)





